N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a cyclopropoxy group attached to a pyridine ring, along with a methanesulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C10H11F3N2O3S |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-5-(trifluoromethyl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-4-8(18-6-2-3-6)7(5-14-9)10(11,12)13/h4-6H,2-3H2,1H3,(H,14,15) |
InChI Key |
APTUEIKAZSDLDX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves the use of trifluoromethylpyridine derivatives as key intermediates. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methanesulfonyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethyl and cyclopropoxy groups can undergo substitution reactions with nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropoxy group can form stable interactions with hydrophobic pockets in proteins, while the methanesulfonamide group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide: This compound has a similar structure but with different substitution patterns on the pyridine ring.
N-(5-(Trifluoromethyl)pyridin-2-YL)benzenesulfonamide: This compound lacks the cyclopropoxy group but retains the trifluoromethyl and sulfonamide groups.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound has a different core structure but shares the trifluoromethyl and pyridine moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
